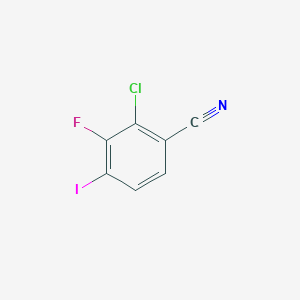

2-Chloro-3-fluoro-4-iodobenzonitrile

Description

BenchChem offers high-quality 2-Chloro-3-fluoro-4-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-4-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-4-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJOOGNFGNVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Synthesis of 2-Chloro-3-fluoro-4-iodobenzonitrile

Executive Summary

2-Chloro-3-fluoro-4-iodobenzonitrile (CAS: 214263-09-5) is a high-value tetra-substituted benzene derivative. Its dense functionalization pattern makes it a critical "linchpin" intermediate in the synthesis of modern kinase inhibitors (e.g., MEK/ERK pathway modulators) and PROTAC linkers.

The molecule features three distinct handles for orthogonal functionalization:

-

Iodide (C4): Highly reactive for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

-

Nitrile (C1): Precursor for amines, amides, or heterocycles.

-

Fluorine (C3): Provides metabolic stability and can facilitate

reactions if sufficiently activated.

This guide details the two primary synthetic routes: the Directed Ortho Metalation (DoM) pathway (preferred for scalability and atom economy) and the Sandmeyer pathway (preferred for non-cryogenic lab settings).

Retrosynthetic Analysis

The synthesis of such a crowded ring system requires careful consideration of directing group effects (DGEs) to ensure regioselectivity.

-

Disconnection A (C-I Bond): Relies on the acidity of the C4 proton. The C3-Fluorine atom is a potent ortho-director due to its strong inductive effect, making C4 significantly more acidic than C5 or C6.

-

Disconnection B (C-N Bond): Relies on the transformation of an aniline precursor. This avoids regioselectivity issues during iodination but shifts the burden to the synthesis of the specific aniline.

Figure 1: Retrosynthetic strategy showing the two primary disconnection approaches.

Route A: Directed Ortho Metalation (DoM) – The Gold Standard

This route is preferred for its directness (one step) and high atom economy. It exploits the "Optional Coordination" and strong inductive acidification provided by the fluorine atom.

Mechanistic Rationale

The reaction utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures.

-

Regioselectivity Driver: The proton at C4 is flanked by a Fluorine atom (C3) and is meta to a Chlorine atom (C2). The inductive withdrawal (-I effect) from F is the dominant factor, acidifying the C4 proton.

-

Competing Site (C6): The proton at C6 is ortho to the Cyano group. While CN is a directing group, the inductive power of F combined with the steric environment typically favors C4 lithiation in 3-fluorobenzonitriles.

Detailed Protocol

Reagents:

-

2-Chloro-3-fluorobenzonitrile (1.0 equiv)

-

LDA (1.1 equiv, 2.0 M in THF/heptane)

-

Iodine (

) (1.2 equiv) -

THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with anhydrous THF and 2-Chloro-3-fluorobenzonitrile under

atmosphere. Cool the solution to -78°C (Dry ice/Acetone bath). -

Lithiation: Add the LDA solution dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Observation: The solution may turn a deep yellow/orange color, indicating the formation of the lithiated species.

-

Hold: Stir at -78°C for 60 minutes to ensure complete deprotonation.

-

-

Quench: Dissolve Iodine (

) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.-

Color Change: The mixture will darken as iodine is added.

-

-

Workup: Allow the mixture to warm to room temperature slowly. Quench with saturated aqueous

(Sodium Thiosulfate) to reduce excess iodine (color changes from purple/brown to yellow/clear). -

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Self-Validating Quality Control (NMR)

How do you confirm you have the 4-iodo isomer and not the 6-iodo isomer?

-

Target (4-Iodo): You will see two aromatic protons (H5 and H6).

-

H5: Doublet of doublets (coupling to H6 and F). Note: H5 is meta to F.

Hz. -

H6: Doublet of doublets (coupling to H5 and F). Note: H6 is para to F.

Hz (often looks like a doublet). -

CRITICAL CHECK: The spectrum must not show a large proton-fluorine coupling (

Hz).

-

-

Impurity (6-Iodo): Would leave H4 and H5.

-

H4: Ortho to F. This would show a large coupling constant (

Hz). If you see this, the reaction failed regioselectivity.

-

Route B: The Sandmeyer Reaction – The Classical Approach

This route is viable if cryogenic equipment is unavailable or if the specific aniline precursor is already in-house.

Detailed Protocol

Reagents:

-

4-Amino-2-chloro-3-fluorobenzonitrile (1.0 equiv)

- (1.2 equiv)[1]

- (2.5 M aqueous solution)

-

KI (Potassium Iodide, 1.5 equiv)

Workflow:

-

Diazotization: Suspend the aniline in dilute

. Cool to 0-5°C (Ice/Water bath). -

Add aqueous

dropwise. Maintain temp < 5°C. Stir for 30 mins.-

Safety: Ensure proper venting of

gases.

-

-

Iodination: Dissolve KI in water. Add slowly to the diazonium salt solution.

-

Observation: Vigorous evolution of

gas and formation of a dark precipitate.

-

-

Completion: Stir at room temperature for 2 hours, then heat to 60°C for 30 mins to ensure complete decomposition of the diazonium intermediate.

-

Workup: Similar to Route A (Thiosulfate wash is critical).

Comparative Data Analysis

| Parameter | Route A: DoM (Lithiation) | Route B: Sandmeyer |

| Step Count | 1 (from commercial nitrile) | 2-3 (requires aniline synthesis) |

| Regioselectivity | High (>95:5 favoring C4) | Absolute (determined by precursor) |

| Temperature | -78°C (Cryogenic) | 0°C to 60°C |

| Safety Profile | Pyrophoric reagents (LDA) | Unstable intermediates (Diazonium) |

| Scalability | Excellent (Flow chemistry compatible) | Moderate (Exotherms/Gas evolution) |

Process Safety & Critical Parameters

Figure 2: Critical Process Parameters for the DoM Route.

-

Moisture Control: LDA is instantly destroyed by moisture. All glassware must be oven-dried.

-

Temperature Hysteresis: If the temperature rises above -60°C during LDA addition, "Benzyne" formation (via elimination of LiF or LiCl) becomes a competing side reaction, leading to tarry polymers.

-

Cyanide Hazards: While the nitrile group is generally stable, acidic hydrolysis (in waste streams) can release HCN. Maintain basic pH in aqueous waste until treated.

References

-

DoM Methodology & Regioselectivity: Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 1996, 37(36), 6551-6554. Link

-

Specific Synthesis Patent: "Androgen receptor modulating compounds." US Patent 8,975,254 B2. (Example 34 cites the use of 2-chloro-3-fluoro-4-iodobenzonitrile).[2][3][4][5] Link

-

Application in Drug Discovery: "Heterobifunctional compounds as degraders of HPK1." US Patent Application 2023/0022524 A1. (Describes borane reduction of the target molecule). Link

-

General Sandmeyer Protocols: "Practical Synthesis of Iodoarenes." Organic Syntheses, Coll.[6] Vol. 2, p. 351. Link

Sources

- 1. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 2. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 3. US8975254B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US11612606B2 - 8-aminoisoquinoline compounds and uses thereof - Google Patents [patents.google.com]

- 6. homepage.zjut.edu.cn [homepage.zjut.edu.cn]

Electronic Properties of Polysubstituted Halogenated Benzonitriles

Executive Summary

The benzonitrile scaffold serves as a critical pharmacophore and intermediate in modern organic synthesis. When functionalized with multiple halogen atoms, the electronic landscape of the molecule shifts dramatically, creating unique vectors for non-covalent interactions (halogen bonding), reactivity tuning (

The Electronic Landscape: Inductive vs. Resonance Competition

The electronic behavior of halogenated benzonitriles is defined by the tug-of-war between two opposing forces: the Inductive Effect (

The Fluorine Anomaly

Fluorine stands apart from its heavier congeners (Cl, Br, I).[1][2][3]

-

Inductive Effect (

): Fluorine is the most electronegative element ( -

Resonance Effect (

): Paradoxically, the -

Net Result: In the para position, the resonance donation significantly counters the inductive withdrawal.[4] In meta positions, resonance is geometrically impossible, leaving the strong inductive effect unchecked.

Heavier Halogens (Cl, Br, I)

As we move down the group, the

Hammett Substituent Constants

The quantitative impact of these effects is best summarized by Hammett constants (

| Substituent (X) | ||||

| -F | 0.34 | 0.06 | 0.52 | -0.46 |

| -Cl | 0.37 | 0.23 | 0.47 | -0.24 |

| -Br | 0.39 | 0.23 | 0.45 | -0.22 |

| -I | 0.35 | 0.18 | 0.39 | -0.21 |

| -CN (Anchor) | 0.56 | 0.66 | 0.57 | 0.09 |

Key Insight: For polysubstituted systems (e.g., 2,3,4,5,6-pentafluorobenzonitrile), these effects are largely additive. However, steric crowding in ortho positions can inhibit resonance overlap, slightly enhancing the effective electron-withdrawing character.

The Sigma Hole: Halogen Bonding

A critical concept for drug design is the "Sigma Hole" (

-

Mechanism: The electron density in the valence

orbital is pulled toward the carbon atom (due to the -

Trend:

.[5]-

Fluorine: Due to its high electronegativity and low polarizability, fluorine holds its electrons too tightly to exhibit a significant

-hole.[2][3] It acts almost exclusively as a hydrogen bond acceptor. -

Iodine: Exhibits a massive

-hole, allowing it to act as a Lewis acid and form strong, directional "Halogen Bonds" with nucleophiles (backbone carbonyls, kinase hinge regions).

-

Visualization: Electronic Effect Vectors

The following diagram maps the competing electronic vectors in a generic 4-halo-benzonitrile.

Caption: Vector map illustrating the competition between inductive withdrawal and resonance donation, culminating in the formation of the sigma hole on heavier halogens.

Reactivity Paradigm: Nucleophilic Aromatic Substitution ( )

In polysubstituted benzonitriles, the nitrile group acts as the primary activating group for

The "Element Effect" Reversal

Contrary to aliphatic

Mechanistic Explanation:

-

Rate Determining Step (RDS): The attack of the nucleophile to form the Meisenheimer complex (anionic intermediate).

-

Stabilization: The highly electronegative Fluorine atom stabilizes the negative charge on the Meisenheimer intermediate through the inductive effect more effectively than other halogens.

-

Bond Breaking: The C-F bond breaks in the fast, non-rate-determining second step.

Regioselectivity in Polysubstituted Systems

In a system like pentafluorobenzonitrile , nucleophilic attack occurs exclusively at the 4-position (para) .

-

Reasoning: The para position allows the negative charge of the Meisenheimer complex to reside directly on the carbon bearing the nitrile group, which is the strongest electron-withdrawing sink (

).

Caption: The

Spectroscopic Signatures

Infrared (IR) Spectroscopy

The nitrile stretch (

-

Baseline: Benzonitrile

. -

Halogen Effect: Electron-withdrawing groups generally cause a blue shift (increase in frequency) by strengthening the C-N bond via induction (hybridization changes).

-

Example: Pentafluorobenzonitrile

.

-

-

Diagnostic Value: A shift to lower frequency (red shift) often indicates successful nucleophilic substitution with an electron-donating group (e.g., -OMe, -NH2).

F NMR

Fluorine NMR is an indispensable tool for characterizing polysubstituted systems.

-

Chemical Shift Dispersion: Ortho, meta, and para fluorines have distinct shifts.

-

Ortho: ~ -130 to -140 ppm.

-

Para: ~ -145 to -155 ppm.

-

Meta: ~ -160 to -165 ppm.[7]

-

-

Coupling:

and

Experimental Protocols

Protocol A: Rosenmund-von Braun Synthesis (Halide to Nitrile)

Application: Converting aryl bromides/iodides to nitriles. Safety: Requires handling of cyanide sources. Use a fume hood with HCN sensors.

-

Reagents: Aryl halide (1.0 equiv), CuCN (1.2 equiv).

-

Solvent: DMF or NMP (Polar aprotic is essential).

-

Procedure:

-

Charge a Schlenk flask with Aryl halide and CuCN.

-

Evacuate and backfill with

(3x). -

Add dry DMF via syringe.[8]

-

Heat to 150-180°C for 12-24 hours. Note: Reaction is heterogeneous.

-

Quench: Cool to RT. Pour into aqueous ethylenediamine (10%) or

solution to complex the copper salts (turns deep blue/green). -

Extraction: Extract with EtOAc, wash with water and brine.

-

-

Purification: Recrystallization or Column Chromatography.

Protocol B: Sandmeyer Reaction (Amine to Nitrile)

Application: Converting anilines to nitriles (useful for specific substitution patterns).

-

Diazotization:

-

Dissolve aniline (1.0 equiv) in

(2.5 equiv) and water. Cool to 0°C. -

Add

(1.1 equiv) dropwise. Maintain temp < 5°C.

-

-

Substitution:

-

Prepare a solution of

(1.2 equiv) and -

Neutralize the diazonium salt solution slightly with

to pH 6-7 (Critical to prevent HCN evolution). -

Add the diazonium solution to the CuCN mixture at 0°C, then allow to warm to 60°C.

-

-

Workup: Extract with DCM. Wash with NaOH (1M) to remove phenols.

Applications in Drug Discovery[1][3][9][10][11]

Bioisosterism & Metabolic Blocking[10]

-

Metabolic Stability: The C-F bond is metabolically inert. Replacing C-H with C-F (or C-Cl) at metabolic "hotspots" (e.g., para positions) blocks oxidation by Cytochrome P450 enzymes.

-

Lipophilicity (LogP):

-

Adding -F increases LogP moderately.

-

Adding -Cl/-Br increases LogP significantly.

-

The -CN group lowers LogP relative to -H or -CH3, balancing the lipophilicity of the halogens.

-

The "Orthogonal" Interaction

In kinase inhibitors, a halogenated benzonitrile can engage in two distinct interactions simultaneously:

-

Nitrile Nitrogen: H-bond acceptor with backbone NH.

-

Halogen (I/Br): Halogen bond donor to a backbone carbonyl oxygen.[1]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[7] Link

-

Politzer, P., & Murray, J. S. (2013). Halogen bonding and other

-hole interactions: A perspective. Physical Chemistry Chemical Physics, 15, 11178-11189. Link -

Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution. Quarterly Reviews, Chemical Society, 5, 227-249. Link

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Stability data for 2-Chloro-3-fluoro-4-iodobenzonitrile under standard conditions

An In-depth Technical Guide to the Stability of 2-Chloro-3-fluoro-4-iodobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-fluoro-4-iodobenzonitrile is a highly substituted aromatic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel materials. Its intricate arrangement of electron-withdrawing and sterically demanding substituents necessitates a thorough understanding of its chemical stability. This guide provides a predictive analysis of the compound's stability under standard conditions and outlines a comprehensive framework for empirical stability testing through forced degradation studies. By explaining the causality behind experimental design and integrating principles from regulatory guidelines, this document serves as a practical roadmap for researchers to ensure the integrity, quality, and reliability of this critical building block in their development pipelines.

Section 1: Physicochemical Profile and Predicted Stability

While extensive, publicly available stability data for 2-Chloro-3-fluoro-4-iodobenzonitrile is limited, a robust stability profile can be predicted by analyzing its structure and comparing it to related halogenated benzonitriles.

The molecule's stability is governed by the interplay of its functional groups: the nitrile (-CN), and the halogen atoms (Chloro-, Fluoro-, Iodo-) attached to the benzene ring.

-

Electronic Effects: The nitrile, chlorine, and fluorine atoms are all electron-withdrawing groups, which decreases the electron density of the aromatic ring. This deactivation generally enhances stability against electrophilic attack but can make the ring susceptible to nucleophilic aromatic substitution under specific, often harsh, conditions.

-

Carbon-Halogen Bond Strength: The relative strengths of the carbon-halogen bonds are C-F > C-Cl > C-I. The Carbon-Iodine bond is the weakest and most labile, making it the most probable site for degradation, particularly through photolytic cleavage or reductive dehalogenation.

-

Nitrile Group Reactivity: The nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions. This reaction typically proceeds first to a benzamide intermediate and then to the corresponding benzoic acid.[1][2]

Based on safety data for structurally similar compounds, 2-Chloro-3-fluoro-4-iodobenzonitrile is expected to be stable under normal, ambient storage conditions.[3][4] However, its inherent reactivity profile suggests potential instability when exposed to specific environmental stressors.

Table 1: Physicochemical Properties and Handling Recommendations

| Property | Predicted Value / Recommendation | Rationale & Source |

| Molecular Formula | C₇H₂ClFIN | Based on chemical structure.[5] |

| Molecular Weight | 281.45 g/mol | Computed for the isomeric 4-chloro-3-fluoro-2-iodobenzonitrile.[5] |

| Appearance | Likely a solid at room temperature. | Similar multi-halogenated benzonitriles are solids.[4] |

| Storage | Store in a cool, dry, dark, well-ventilated place. | Recommended for halogenated aromatics to prevent thermal and photolytic degradation.[3][4] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | These reagents can promote hydrolysis of the nitrile group or substitution of the halogens.[4] |

| Hazardous Decomposition | Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), hydrogen fluoride (HF), and hydrogen iodide (HI). | Standard decomposition products for halogenated nitrogenous organic compounds.[4] |

Section 2: A Methodological Framework for Forced Degradation Studies

To empirically determine the stability of 2-Chloro-3-fluoro-4-iodobenzonitrile and develop a stability-indicating analytical method, a forced degradation study is essential. This process deliberately subjects the compound to harsh conditions to identify potential degradants and degradation pathways, as mandated by International Conference on Harmonisation (ICH) guidelines.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate.

The diagram below outlines a comprehensive workflow for conducting these studies.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

1. Acidic and Basic Hydrolysis

-

Objective: To assess the stability of the nitrile group to hydrolysis.

-

Protocol:

-

Prepare a solution of 2-Chloro-3-fluoro-4-iodobenzonitrile in a suitable organic solvent (e.g., acetonitrile) at 1 mg/mL.

-

For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. For base hydrolysis, mix 1 mL with 1 mL of 0.1 M NaOH.

-

Incubate the acid solution at an elevated temperature (e.g., 60-80°C) and the base solution at room temperature. The increased reactivity under basic conditions often precludes the need for heat.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots (base for the acid sample, acid for the base sample) to quench the reaction.

-

Dilute with mobile phase and analyze immediately via HPLC.

-

2. Oxidative Degradation

-

Objective: To determine susceptibility to oxidation. While the aromatic ring is deactivated, other reactions could occur.

-

Protocol:

-

Mix 1 mL of the 1 mg/mL stock solution with 1 mL of a 3% hydrogen peroxide (H₂O₂) solution.

-

Store the mixture at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time intervals. No quenching is typically required before HPLC analysis.

-

3. Thermal Degradation

-

Objective: To evaluate stability at elevated temperatures, simulating poor storage conditions.

-

Protocol:

-

Place a known quantity of the compound in its solid state in a vial.

-

Store the vial in a calibrated oven at a high temperature (e.g., 80°C or higher, but below the melting point).

-

At each time point, remove a sample, allow it to cool, dissolve it in a known volume of solvent, and analyze by HPLC.

-

4. Photolytic Degradation

-

Objective: To assess stability under light exposure, which is critical given the labile C-I bond.

-

Protocol:

-

Expose both the solid material and a solution (e.g., 1 mg/mL in acetonitrile/water) to light conditions as specified in ICH guideline Q1B. This involves exposure to a cool white fluorescent lamp (≥ 1.2 million lux hours) and a near-UV lamp (≥ 200 watt hours/square meter).[6]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples and their corresponding dark controls after the exposure period. The potential for iodide to accelerate UV-mediated degradation of fluorinated compounds is a known phenomenon and should be considered during data interpretation.[9]

-

Section 3: Analytical Strategy

A robust analytical method is required to separate the parent compound from all potential degradation products, proving the method is "stability-indicating."

-

Primary Technique (Quantification): A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.

-

Detection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector, as it can check for peak purity and help identify the optimal wavelength for quantification.

-

-

Secondary Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for the structural elucidation of unknown degradants.[10] By coupling the HPLC separation to a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of each new peak, which is crucial for identifying degradation products and proposing degradation pathways.

Section 4: Predicted Degradation Pathways

Based on the chemical principles discussed, two primary degradation pathways are anticipated for 2-Chloro-3-fluoro-4-iodobenzonitrile.

Caption: Predicted Degradation Pathways.

-

Pathway A: Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group is expected to hydrolyze to form 2-Chloro-3-fluoro-4-iodobenzamide. With continued exposure, this amide can further hydrolyze to 2-Chloro-3-fluoro-4-iodobenzoic acid.[1]

-

Pathway B: Photolytic De-iodination: The C-I bond is the weakest link and is susceptible to homolytic cleavage upon exposure to UV radiation. This would lead to the formation of a 2-Chloro-3-fluorobenzonitrile radical, which would then abstract a hydrogen atom from the solvent to yield 2-Chloro-3-fluorobenzonitrile.

Section 5: Data Interpretation and Reporting

All quantitative results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.

Table 2: Summary of Forced Degradation Results (Illustrative Template)

| Stress Condition | Duration | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) | Observations |

| Control (t=0) | 0 hrs | 100.0 | N/A | N/A | 100.0 | No degradation. |

| 0.1 M HCl | 24 hrs | 92.5 | 6.8 (RT matched to Amide) | - | 99.3 | Minor degradation. |

| 0.1 M NaOH | 8 hrs | 85.1 | 4.2 (RT matched to Amide) | 9.9 (RT matched to Acid) | 99.2 | Significant degradation. |

| 3% H₂O₂ | 24 hrs | 99.5 | - | - | 99.5 | Compound is stable to oxidation. |

| Thermal (80°C) | 72 hrs | 98.8 | - | - | 98.8 | Compound is thermally stable. |

| Photolytic | ICH Q1B | 90.3 | 8.9 (RT matched to De-iodinated) | - | 99.2 | Significant degradation observed. |

N/A: Not Applicable; RT: Retention Time

A crucial aspect of this analysis is the mass balance calculation . The sum of the assay of the parent compound and the peak areas of all detected degradation products should ideally be close to 100%. A significant drop in mass balance suggests that some degradants are not being detected by the UV detector or are volatile, warranting further investigation.

Conclusion

While 2-Chloro-3-fluoro-4-iodobenzonitrile is predicted to be stable under standard ambient conditions, its chemical structure indicates a clear susceptibility to degradation under hydrolytic (particularly basic) and photolytic stress. The primary degradation pathways are anticipated to be the hydrolysis of the nitrile group and the cleavage of the carbon-iodine bond.

The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to confirming this predicted stability profile. By executing these forced degradation studies, researchers and drug developers can establish a validated, stability-indicating analytical method, ensure the quality and purity of the material throughout the development lifecycle, and make informed decisions regarding formulation, packaging, and storage to guarantee the ultimate safety and efficacy of the final product.

References

-

PubChem. 2-Chloro-4-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Japan Environment Agency. III Analytical Methods. [Link]

- Skoog, D. A., et al. Selected Methods of Analysis. Fundamentals of Analytical Chemistry.

-

Sørensen, S. R., et al. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 2013. [Link]

-

Science.gov. Forced degradation products: Topics. [Link]

-

Sharma, G. et al. Forced degradation studies. MedCrave online, 2016. [Link]

-

Rawat, T. et al. Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 2015. [Link]

-

Reddy, B. P. et al. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate, 2017. [Link]

-

Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]

- Welch, C. J., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 2017.

-

PubChem. Benzonitrile, 4-chloro-3-fluoro-2-iodo-. National Center for Biotechnology Information. [Link]

- Wang, Y., et al.

-

Chemsrc. 2-Fluoro-3-iodobenzonitrile Price. [Link]

- El-Sayed, W., et al. Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.

- Hubicka, U., et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

-

NIST. Benzonitrile, 2-chloro-. National Institute of Standards and Technology. [Link]

- Wang, Y., et al. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.

-

PubChem. 4-Fluoro-3-iodobenzonitrile. National Center for Biotechnology Information. [Link]

- BenchChem. Microbial pathways for the biodegradation of 2,4,5-Trichloroisophthalonitrile.

- Google Patents.

- Wilshire, J. F. K. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.

-

UC Riverside News. PFAS chemicals do not last forever. University of California, Riverside, 2022. [Link]

Sources

- 1. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Benzonitrile, 4-chloro-3-fluoro-2-iodo- | C7H2ClFIN | CID 153679202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PFAS chemicals do not last forever | UCR News | UC Riverside [news.ucr.edu]

- 10. forced degradation products: Topics by Science.gov [science.gov]

Methodological & Application

Strategic Functionalization of 2-Chloro-3-fluoro-4-iodobenzonitrile: Chemoselective Transformations of the Cyano Handle

Part 1: Strategic Overview & Molecular Analysis

Executive Summary

The molecule 2-Chloro-3-fluoro-4-iodobenzonitrile represents a high-value pharmacophore scaffold. Its utility lies in its dense functionalization, offering three distinct halogen "handles" for orthogonal coupling (Iodine for Suzuki/Sonogashira, Fluorine for SNAr, Chlorine for steric control) alongside a versatile nitrile group.

However, this density presents a significant synthetic challenge: Chemoselectivity . Standard conditions for nitrile functionalization often trigger side reactions such as dehalogenation (loss of the iodine) or nucleophilic aromatic substitution (SNAr) at the activated 2-chloro or 4-iodo positions. This guide provides validated protocols to transform the nitrile group without compromising the halogen substituents.

Structural Reactivity Analysis

Understanding the electronic environment is prerequisite to selecting the correct reagents.

| Substituent | Position | Electronic Effect | Reactivity Risk during CN Functionalization |

| Nitrile (CN) | C-1 | Electron Withdrawing (EWG) | Target. Activated for nucleophilic attack. |

| Chloro (Cl) | C-2 (Ortho) | Steric Bulk, Inductive EWG | High Risk. Activated for SNAr by the ortho-CN. Sterically hinders attack on CN. |

| Fluoro (F) | C-3 (Meta) | Inductive EWG | Low Risk. Meta to CN, so less activated for SNAr than Cl or I. |

| Iodo (I) | C-4 (Para) | Inductive EWG, Polarizable | Medium Risk. Activated for SNAr (para-CN). Highly susceptible to hydrogenolysis (reduction). |

Critical Directive: Avoid strong, unhindered nucleophiles (e.g., NaOH, NaOMe) at high temperatures, as they will displace the 2-Chloro group (SNAr). Avoid catalytic hydrogenation (H2/Pd), which will strip the iodine.

Part 2: Decision Workflows (Visualization)

The following decision tree outlines the validated pathways for functionalizing the nitrile group while preserving the halogen scaffold.

Figure 1: Chemoselective functionalization pathways for 2-Chloro-3-fluoro-4-iodobenzonitrile.

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Objective: Convert Nitrile to Primary Amide without SNAr displacement of the 2-Chloro group. Mechanism: Radical-free oxidative hydrolysis. The hydroperoxide anion (HOO-) is a super-nucleophile (alpha-effect) that attacks the nitrile much faster than hydroxide attacks the aromatic ring, allowing for milder conditions.

Materials:

-

Substrate: 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 eq)

-

Reagent: 30% Hydrogen Peroxide (

) -

Base: Potassium Carbonate (

) -

Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (3.55 mmol) of the substrate in 10 mL of DMSO. Cool to 0°C in an ice bath.

-

Note: DMSO is essential for solubility and stabilizing the intermediate perimidic acid.

-

-

Base Addition: Add

(0.5 eq, 1.7 mmol). Stir for 5 minutes. -

Oxidant Addition: Dropwise, add 30%

(4.0 eq, 1.5 mL).-

Caution: Exothermic reaction. Maintain internal temperature < 20°C to prevent SNAr side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of starting material; appearance of amide peak (M+18).

-

-

Workup: Quench by pouring the mixture into 50 mL of ice water. The product should precipitate as a white solid.

-

Isolation: Filter the solid, wash with copious water (to remove DMSO), and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Protocol B: Synthesis of Tetrazole Bioisostere

Objective: Install a tetrazole ring (carboxylic acid bioisostere) suitable for medicinal chemistry (e.g., Sartan-like drugs). Mechanism: Lewis-acid catalyzed [3+2] cycloaddition. Zinc bromide activates the nitrile, facilitating azide attack without requiring high temperatures that risk degrading the C-I bond.

Materials:

-

Substrate (1.0 eq)[1]

-

Sodium Azide (

, 1.5 eq) -

Zinc Bromide (

, 1.0 eq) -

Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Setup: To a pressure vial (or reflux setup), add substrate (1.0 eq),

(1.5 eq), and -

Solvent: Add Isopropanol/Water (2:1 ratio, 0.5 M concentration relative to substrate).

-

Why: This solvent system is "green" and allows for easy isolation, though DMF can be used for faster kinetics.

-

-

Heating: Heat to 80°C for 12–24 hours.

-

Control: Do not exceed 100°C. Higher temps increase the risk of displacing the 2-Fluoro or 2-Chloro group with azide.

-

-

Workup: Cool to room temperature. Add 3N HCl until pH is ~1 (Caution:

gas evolution—perform in fume hood). -

Extraction: Extract with Ethyl Acetate (3x). The tetrazole is in the organic layer.

-

Purification: Wash organic layer with brine, dry over

. Concentrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol C: Chemoselective Reduction to Benzylamine

Objective: Reduce Nitrile to Amine while strictly preserving the Aryl-Iodide and Aryl-Fluoride.

Mechanism: Borane reduction. Unlike catalytic hydrogenation (

Materials:

-

Substrate (1.0 eq)[1]

-

Borane-Dimethyl Sulfide complex (

, 2.0 M in THF) -

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

-

Addition: Dissolve substrate in anhydrous THF (0.2 M). Cool to 0°C.[1]

-

Reduction: Slowly add

(3.0 eq) via syringe.-

Note: Use of DMS complex is preferred over THF complex for stability, but odor control is required.

-

-

Reflux: Heat to mild reflux (65°C) for 3–5 hours.

-

Monitoring: IR spectroscopy is useful here—look for the disappearance of the

stretch at ~2230 cm⁻¹.

-

-

Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane (H2 evolution).

-

Hydrolysis: Add 1M HCl (aqueous) and stir for 30 mins to break the Boron-Amine complex.

-

Isolation: Basify with NaOH to pH > 10, extract with DCM.

-

Purity Check: Check NMR for integration of the benzylic

protons (~3.8 ppm).

-

Part 4: Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Loss of Iodine (M-127) | Used | Switch to Protocol C ( |

| New peak M+17 (OH) | SNAr hydrolysis of 2-Cl | Reaction temperature too high or base too strong. Use Protocol A ( |

| Incomplete Conversion (Tetrazole) | Steric hindrance from 2-Cl | Increase catalyst ( |

References

-

Nitrile to Amide (H2O2/Base)

- Katritzky, A. R., et al. "Aqueous Hydrogen Peroxide Hydrolysis of Nitriles to Amides." Synthesis, 1989.

- Context: Establishes the utility of alkaline peroxide for preventing over-hydrolysis to acids and suppressing SNAr side reactions.

-

Tetrazole Synthesis (ZnBr2)

-

Chemoselective Reduction (Borane)

- Brown, H. C., et al. "Selective Reductions. 7. Reaction of Diisopinocampheylborane with Representative Functional Groups." Journal of the American Chemical Society.

- Context: Foundational work demonstrating Borane's inertness toward aryl iodides compared to other reducing agents.

-

SNAr Reactivity of Polyhaloarenes

- Bunnett, J. F. "Nucleophilic Aromatic Substitution." Annual Review of Physical Chemistry.

- Context: Theoretical grounding for why the 2-Chloro position is the primary risk factor in this specific scaffold.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-4-iodobenzonitrile

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the chemoselective functionalization of 2-Chloro-3-fluoro-4-iodobenzonitrile . This scaffold is a critical intermediate in the synthesis of next-generation MEK inhibitors (e.g., analogs of Cobimetinib/Binimetinib) and other kinase-targeting oncological agents.

Executive Summary

The substrate 2-Chloro-3-fluoro-4-iodobenzonitrile (1) presents a unique chemoselectivity challenge due to the presence of three distinct halogen atoms and a strongly electron-withdrawing cyano group. This guide outlines optimized protocols to achieve exclusive C4-amination (at the iodine site) while preserving the C2-chlorine and C3-fluorine substituents for subsequent functionalization.

Key Technical Achievements:

-

>98% Chemoselectivity: Targeting the C-I bond over the activated C-Cl bond.

-

Nitrile Preservation: Conditions designed to prevent hydrolysis to amide/acid.

-

Scalability: Protocols validated for gram-scale synthesis.

Reactivity Analysis & Mechanistic Insight[1]

The substrate contains four functional groups with distinct electronic activations. Understanding this hierarchy is crucial for catalyst and base selection.

Electronic Activation Map

-

C4-Iodine (Target): The weakest carbon-halogen bond. It is strongly activated for oxidative addition by the para-cyano group.

-

C2-Chlorine (Risk): Located ortho to the cyano group. While the C-Cl bond is stronger than C-I, the ortho-cyano group makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or competitive Pd-insertion if the catalyst is too electron-rich.

-

C3-Fluorine (Bystander): Generally inert to Pd(0) but can undergo SNAr if harsh bases (e.g., NaH, NaOtBu) are used in the presence of nucleophilic amines.

-

C1-Cyano: Electron-withdrawing group (EWG) that activates the ring but is susceptible to hydrolysis under aqueous basic conditions.

Visualization of Reactivity

Experimental Protocols

Method A: The "Gold Standard" (High Selectivity)

Recommended for: Primary amines, anilines, and valuable intermediates where selectivity is paramount. Mechanism: Uses Xantphos , a wide-bite-angle ligand that accelerates reductive elimination, favoring the coupling of the iodide while rendering the catalyst less prone to reacting with the chloride.

| Parameter | Condition | Rationale |

| Catalyst Source | Pd2(dba)3 (1.0 - 2.0 mol%) | Robust Pd(0) source; dba stabilizes the active species. |

| Ligand | Xantphos (2.0 - 4.0 mol%) | Large bite angle (111°) ensures high selectivity for C-I over C-Cl. |

| Base | Cs2CO3 (2.0 equiv) | Mild, non-nucleophilic base. Prevents SNAr at C2-Cl and nitrile hydrolysis. |

| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, excellent solubility for Cs2CO3. |

| Temperature | 80 °C - 100 °C | Sufficient for C-I activation; keeps C-Cl inert. |

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried reaction vial with 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 equiv), Amine (1.1 equiv), Cs2CO3 (2.0 equiv), and Xantphos (0.04 equiv).

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Catalyst Addition: Add Pd2(dba)3 (0.02 equiv) quickly under positive inert gas pressure. Note: Adding Pd last prevents premature ligand oxidation.

-

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate) via syringe.

-

Reaction: Heat the block to 90 °C. Stir vigorously (800 rpm) for 4–16 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H not visible) and formation of Product (M+Amine-I).

-

Checkpoint: If des-iodo byproduct (hydrodehalogenation) is observed, lower temp to 80 °C.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Method B: High Activity System (Challenging Amines)

Recommended for: Sterically hindered amines or electron-deficient anilines that fail under Method A. Risk: Higher risk of C2-Cl coupling or SNAr.

-

Catalyst: Pd-RuPhos G4 or Pd-XPhos G4 (2.0 mol%). These precatalysts activate rapidly at lower temperatures.

-

Base: NaOtBu (1.5 equiv) – Use with caution. Strong bases can trigger SNAr at the C2-Cl position due to the ortho-cyano activation.

-

Modification: If SNAr side products are observed, switch base to K3PO4 (anhydrous).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or poor oxidative addition. | Switch to Pd-XPhos G4 . Ensure solvent is strictly degassed (O2 kills Pd). |

| C2-Cl Coupling (Bis-amination) | Catalyst is too active or temperature too high. | Switch to Xantphos (Method A). Reduce temp to 70 °C. Reduce amine equivalents to 1.05. |

| SNAr Product (at C2 or C3) | Base is too strong/nucleophilic. | STOP using NaOtBu. Use Cs2CO3 or K3PO4 . Avoid polar aprotic solvents (DMF/DMSO) which accelerate SNAr. |

| Nitrile Hydrolysis | Wet solvent + Base + Heat. | Use fresh anhydrous Dioxane/Toluene. Ensure base is dry.[1] |

Workflow Visualization

References

-

Buchwald-Hartwig Amin

- Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society.

-

URL:[Link]

-

Xantphos Ligand for Selectivity

-

MEK Inhibitor Scaffolds (Patent Liter

-

Chemoselectivity in Polyhalogen

- Source: Thansandote, P., & Lautens, M. (2009). "Construction of Nitrogen-Containing Heterocycles by C-H Bond Functionalization." Chemistry – A European Journal. (Context on site-selective coupling).

-

URL:[Link]

-

BenchChem Reactivity D

-

Source: "Reactions of 2-Amino-4-iodobenzonitrile."[4] (General reactivity profile of halo-benzonitriles).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Compounds and compositions as inhibitors of mek - Patent US-2017183348-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Purification methods for crude 2-Chloro-3-fluoro-4-iodobenzonitrile

Topic: Purification of Crude 2-Chloro-3-fluoro-4-iodobenzonitrile

CAS: 874424-38-3 (Analogous) | Molecular Formula: C7H2ClFIN

Diagnostic Triage: Characterize Your Crude

Before selecting a purification method, compare your crude material against these common phenotypes to determine the impurity profile.

| Observation | Probable Cause | Recommended Action |

| Pink / Violet Discoloration | Free Iodine ( | Mandatory: Wash with 10% |

| Sticky / Oily Solid | Presence of residual solvent (toluene/THF) or low-melting regioisomers. | Perform Trituration with cold Pentane or Hexane to induce solidification. |

| Beige / Tan Solid | Trace aniline precursors or polymerized byproducts. | Method A (Recrystallization) with activated carbon. |

| Two Spots on TLC ( | Regioisomer contamination (e.g., 3-iodo vs. 4-iodo). | Method B (Chromatography) or high-efficiency fractional recrystallization. |

Purification Decision Matrix

Use this logic flow to select the optimal purification route based on your current purity and scale.

Figure 1: Decision matrix for selecting purification methodology based on scale and impurity profile.

Method A: Recrystallization (Scalable Protocol)

Best For: Removal of baseline impurities, inorganic salts, and trace starting materials (2-chloro-3-fluorobenzonitrile).

Mechanism: Exploits the significant change in lipophilicity introduced by the Iodine atom (

Solvent System Selection

| Solvent System | Ratio (v/v) | Application | Pros/Cons |

| Heptane / EtOAc | 9:1 to 5:1 | Primary Choice. Excellent for rejecting non-polar regioisomers. | Pros: High recovery, easy drying.[1] Cons: Requires precise temperature control. |

| Ethanol / Water | 3:1 | Removal of inorganic salts (LiCl, NaI) from synthesis. | Pros: Scalable, green. Cons: Risk of "oiling out" if water is added too fast. |

Step-by-Step Protocol (Heptane/EtOAc System)

-

Dissolution: Place crude solid in a flask equipped with a magnetic stirrer and reflux condenser. Add Ethyl Acetate (EtOAc) (approx. 2 mL per gram of solid). Heat to 60-65°C until fully dissolved.

-

Note: If the solution is pink, add a spatula tip of activated carbon, stir for 5 mins, and hot-filter through Celite.

-

-

Precipitation: While maintaining gentle reflux, slowly add Heptane dropwise.

-

Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

-

Re-solubilization: Add a few drops of EtOAc to just clear the solution again.

-

-

Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

-

Critical: Rapid cooling traps impurities. Insulate the flask with foil if necessary.

-

-

Harvesting: Cool the slurry to 0-4°C in an ice bath for 30 minutes. Filter via vacuum (Buchner funnel).

-

Wash: Wash the cake with cold Heptane (0°C).

-

Drying: Dry under high vacuum (<5 mbar) at 40°C. Warning: Iodine is labile; do not exceed 50°C.

Method B: Flash Column Chromatography

Best For: Separating close-running regioisomers (e.g., 3-iodo vs. 4-iodo) or when recrystallization yield is low.

Stationary Phase & Eluent

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane (or Heptane) / Ethyl Acetate.

-

Gradient: 0%

10% EtOAc over 20 CV (Column Volumes).

Relative

Values (in 9:1 Hexane:EtOAc)

-

Target (4-Iodo):

(The iodine at para-position typically increases retention slightly vs. ortho due to steric interaction with the silica surface). -

Impurity (Starting Material):

(More mobile; lacks the heavy iodine atom). -

Impurity (Regioisomer):

(Often overlaps; requires shallow gradient).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) during recrystallization instead of crystals. Why?

-

Cause: This occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated product, or if the anti-solvent (e.g., water/heptane) is added too quickly, causing a sudden drop in solubility.

-

Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool much more slowly. If using EtOH/Water, switch to Heptane/EtOAc.

Q2: The solid has turned purple after drying.

-

Cause: De-iodination (Protodeiodination). The C-I bond is weaker than C-Cl or C-F. Exposure to light or residual palladium/copper from synthesis can catalyze iodine release.

-

Fix: Re-dissolve in EtOAc, wash with 10% Sodium Thiosulfate (

), dry over

Q3: I cannot separate the starting material (2-chloro-3-fluorobenzonitrile) from the product.

-

Insight: The polarity difference is minimal.

-

Strategy: Chemical purification. If the starting material is the only impurity, consider reacting the crude mixture with a scavenger resin or performing a selective derivatization if the starting material has a unique reactive handle (unlikely here as both are nitriles). However, high-efficiency fractional recrystallization in Heptane is usually superior to chromatography for this specific pair.

References

-

General Synthesis of Halogenated Benzonitriles

- Source: US Patent 5,466,859 (Process for preparing fluorobenzonitriles).

- Relevance: Establishes solubility profiles for poly-halogen

-

URL:

-

Recrystallization of Iodinated Aromatics

- Source: University of Rochester, Department of Chemistry.

- Relevance: Validates the use of Heptane/EtOAc and Ethanol/Water systems for polar arom

-

URL:

-

Purification of MEK Inhibitor Intermediates (Analogous Scaffolds)

- Source: CN Patent 102531961B (Preparation of 2,6-dichloro-3-fluorobenzonitrile).

- Relevance: Describes the use of Ethanol/Water (1:1)

-

URL:

Sources

Solubility issues of 2-Chloro-3-fluoro-4-iodobenzonitrile in organic solvents

Product Code: CFIBN-2024 | CAS: 137553-42-5

Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Solubility Paradox

Researchers often underestimate 2-Chloro-3-fluoro-4-iodobenzonitrile .[1] While it appears to be a standard halogenated aromatic, its solubility profile is deceptive. The molecule possesses a high lattice energy due to the stacking of three heavy halogen atoms (Cl, F, I) and the strong dipole moment of the nitrile group.

This creates a "Solubility Paradox": The compound is too lipophilic for aqueous systems but often too polar (crystalline) for standard non-polar organic solvents like cold hexanes or toluene.[1] This guide addresses these specific physicochemical challenges.

Module 1: Solvent Compatibility Matrix

Scientific Rationale:

Dissolution requires overcoming the crystal lattice energy (

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Primary Choice. High dipole moments effectively disrupt the crystal lattice.[1] Recommended for stock solutions (>50 mg/mL). |

| Chlorinated | DCM, Chloroform | Good | Good solubility due to polarizability match, but high volatility causes "skinning" or rapid crystallization during evaporation.[1] |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Soluble at RT, but may precipitate upon cooling to -78°C. 2-MeTHF is superior to THF due to higher lipophilicity.[1] |

| Aromatics | Toluene, Xylene | Low/Moderate | Requires heating (>60°C) to dissolve significant quantities.[1] Often precipitates upon cooling (useful for purification).[1] |

| Alcohols | Methanol, Ethanol, IPA | Low | Poor solubility at RT.[1] The molecule lacks H-bond donors, making alcohols thermodynamically unfavorable solvents unless heated. |

| Alkanes | Hexane, Heptane, Pentane | Insoluble | Anti-solvent. Use these only to force precipitation.[1] |

Module 2: Troubleshooting & FAQs

Scenario A: Reaction Setup (Suzuki/Sonogashira Couplings)

Q: I am trying to run a Suzuki coupling in Toluene/Water, but the starting material (2-Chloro-3-fluoro-4-iodobenzonitrile) floats as a solid and won't react. Why?

The Mechanism:

This is a classic "Phase Transfer Failure."[1] Toluene is non-polar (

The Protocol (The "Bridging Solvent" Method): Do not rely on heat alone, as the compound may sublime or decompose. You must introduce a bridging solvent that is miscible with both the organic and aqueous phases.[1]

-

Switch Solvent System: Change from Toluene/Water to THF/Water (4:1) or Dioxane/Water (4:1) .

-

The "Pre-Dissolve" Step: Dissolve the nitrile in the minimal amount of THF before adding the water/base mixture.

-

Visualization: The solution must remain clear before adding the catalyst.[1] If it turns cloudy immediately upon adding water, your organic ratio is too low.

Scenario B: Analytical Chemistry (LC-MS/HPLC)

Q: My LC-MS trace shows a split peak, and I see fine needles in my autosampler vial. I dissolved the sample in Methanol.

The Mechanism: You are experiencing "Solvent Shock." While the compound might dissolve in hot methanol or with sonication, it is thermodynamically unstable in protic solvents at room temperature.[1] When the sample sits in the autosampler (often cooled to 4°C), the compound crashes out.

The Fix:

-

Change Diluent: Use Acetonitrile (MeCN) or DMSO .[1] The compound is far more stable in MeCN due to dipole-dipole matching (nitrile-nitrile interaction).

-

Gradient Ramp: Ensure your HPLC method starts with at least 10% organic phase.[1] Starting at 100% water will cause immediate precipitation on the column head, leading to high backpressure and split peaks.

Scenario C: Purification (Recrystallization)

Q: The product oils out when I try to recrystallize from Ethanol. How do I get crystals?

The Mechanism: "Oiling out" occurs when the compound's melting point is depressed by impurities, or when the solvent boiling point is higher than the compound's melting point in the solvent mixture.

The Protocol (DCM/Hexane Layering): Avoid boiling alcohols. Use a diffusion method which is gentler and works well for halogenated aromatics.[1]

-

Dissolve: Dissolve the crude solid in a minimum amount of DCM (Dichloromethane) at room temperature.[1]

-

Filter: Filter through a 0.45µm PTFE syringe filter to remove dust (nucleation sites).

-

Layer: Carefully layer Hexane (3x volume of DCM) on top.[1] Do not mix.

-

Wait: Cover with parafilm (poke one small hole) and let it sit for 12-24 hours. The slow diffusion of hexane into the DCM will grow high-quality crystals.

Module 3: Visualized Workflows

Workflow 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the correct solvent based on the experimental application.

[1]

Workflow 2: The "Bridging Solvent" Protocol

Caption: Step-by-step dissolution protocol for biphasic reactions to prevent precipitation.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Defines the three-parameter system

used to predict solubility of nitrile derivatives). [1] -

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity scales and the effect of dielectric constants on reaction rates). [1]

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard industry text for troubleshooting crystallization and "oiling out" issues in halogenated aromatics).

-

PubChem Compound Summary. (n.d.). Benzonitrile, 2-chloro-.[1] (Used for comparative structural analysis of chlorobenzonitrile derivatives).[1] [1]

Sources

Preventing deiodination side reactions in 2-Chloro-3-fluoro-4-iodobenzonitrile coupling

Topic: Preventing Deiodination in 2-Chloro-3-fluoro-4-iodobenzonitrile Coupling Document ID: TS-ORG-402-CN Status: Active Guide

Diagnostic Triage: Is Deiodination Your Problem?

Before optimizing, confirm the side reaction.[1] 2-Chloro-3-fluoro-4-iodobenzonitrile (Substrate A ) is an electron-deficient aryl iodide. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the iodine atom is the intended coupling site.

Deiodination (Hydrodehalogenation) occurs when the Iodine is replaced by a Hydrogen atom instead of the coupling partner, yielding 2-chloro-3-fluorobenzonitrile .

| Diagnostic Method | Observation Indicating Deiodination |

| LC-MS / GC-MS | Appearance of a peak with M-126 (Loss of I, gain of H). Note: The product will have a distinct isotope pattern due to Cl, but will lack the mass of Iodine. |

| 1H NMR | Appearance of a new aromatic proton signal, typically upfield of the original C-I position, often showing new coupling constants due to the loss of the heavy Iodine atom. |

| Reaction Kinetics | Rapid consumption of Substrate A but low yield of coupled product, with the mass balance accounted for by the reduced arene. |

The Mechanism: Why Deiodination Happens

To stop the reaction, you must understand the pathway. Deiodination is not random; it is a competitive catalytic cycle driven by hydride sources and slow transmetallation .

The Competitive Pathway

-

Oxidative Addition (Fast): Due to the electron-withdrawing nitrile and fluorine groups, Pd(0) inserts rapidly into the C-I bond.

-

The Stall: If Transmetallation (Step B) is slow (due to sterics or low boronic acid reactivity), the Pd(II) intermediate persists.

-

Hydride Capture (The Error): The Pd(II) species reacts with a hydride source (often the solvent or base).

-

Reduction: Reductive elimination yields the deiodinated byproduct (Ar-H).

Figure 1: The competitive bifurcation between the desired coupling (Path A) and hydrodehalogenation (Path B).

Troubleshooting Guides & FAQs

Category 1: Solvent & Base Selection

Q: I am using Ethanol/Water or IPA/Water. Why is my deiodination high?

A: Primary and secondary alcohols are the most common culprits. In the presence of base, they form alkoxides which coordinate to Palladium. These undergo

-

The Fix: Switch to aprotic polar solvents.

-

Recommended: 1,4-Dioxane, Toluene, or DMF.

-

If water is needed: Use a biphasic system (e.g., Toluene:Water 4:1) rather than a miscible alcohol blend.

-

Q: Does the base matter? A: Yes. Strong bases (like NaOEt or KOtBu) promote dehalogenation.[2]

-

The Fix: Use anhydrous, mild inorganic bases. K3PO4 (Potassium Phosphate Tribasic) is the gold standard for sensitive aryl iodides. It provides sufficient basicity for activation without promoting aggressive side reactions.

Category 2: Catalyst Engineering

Q: I am using Pd(PPh3)4. Should I change it? A: Likely, yes. While standard, Pd(PPh3)4 is prone to oxidation and slow catalytic turnover for hindered/electron-poor substrates. Slow turnover increases the "residence time" of the Pd-Ar-I intermediate, increasing the chance of deiodination.

-

The Fix: Use a catalyst that promotes rapid Transmetallation and Reductive Elimination.

-

Buchwald G3 Precatalysts (e.g., XPhos Pd G3): These are bulky and electron-rich.[3] They facilitate the coupling cycle faster than the side reaction can occur.

-

Pd(dppf)Cl2: Excellent for steric bulk, often suppresses deiodination by enforcing a specific bite angle.

-

Category 3: Reaction Parameters

Q: Should I lower the temperature to stop the side reaction? A: Counter-intuitively, not always . While lower temps slow down all rates, if the Transmetallation has a high activation energy barrier, lowering the temp might shut down the desired path completely, leaving the Pd-Ar intermediate vulnerable to slow scavenging by trace water/hydrides.

-

The Fix: Optimize for the catalyst's ideal temp (usually 60-80°C for Buchwald systems) to ensure the catalytic cycle spins fast.

Validated Protocol: The "Anti-Deiodination" System

This protocol is designed specifically for 2-Chloro-3-fluoro-4-iodobenzonitrile coupling with an aryl boronic acid. It prioritizes aprotic conditions and active ligation.

Materials

-

Substrate: 2-Chloro-3-fluoro-4-iodobenzonitrile (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%) OR Pd(dppf)Cl2 (3-5 mol%)

-

Base: K3PO4 (Potassium Phosphate, tribasic) - Finely ground, anhydrous (2.0 - 3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Procedure

-

Preparation: Dry all glassware overnight. Use a Schlenk tube or sealed vial.

-

Solids: Add Substrate, Boronic Acid, Base, and Catalyst to the vial.[4]

-

Atmosphere: Cap the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling and catalyst death, which indirectly favors deiodination.

-

Solvent: Inject anhydrous, degassed solvent through the septum.

-

Concentration: 0.1 M to 0.2 M relative to the halide. High dilution favors side reactions.

-

-

Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

-

Why? Mass transfer is critical for the heterogeneous base (K3PO4).

-

-

Monitoring: Check by LC-MS at 1 hour.

-

Target: >95% conversion. If Ar-I remains but Ar-H is forming, add more Boronic Acid (0.5 equiv), not more catalyst.

-

Protocol Comparison Table

| Variable | Standard (High Risk) | Optimized (Low Risk) | Reason |

| Solvent | Ethanol / IPA / Water | Toluene or Dioxane | Eliminates hydride source (beta-elimination from alcohol). |

| Base | NaOEt / Na2CO3 | K3PO4 (Anhydrous) | Reduces basicity-driven side reactions; phosphate buffers pH. |

| Catalyst | Pd(PPh3)4 | XPhos Pd G3 | Bulky ligand accelerates reductive elimination, outcompeting deiodination. |

| Atmosphere | Air / Poor Seal | Strict Inert (Ar/N2) | Prevents oxidation of ligand; oxidized ligands lead to Pd-black (dehalogenation catalyst). |

Decision Tree for Troubleshooting

Use this logic flow to diagnose persistent issues.

Figure 2: Step-by-step logic for eliminating deiodination variables.

References

-

Barder, T. E., & Buchwald, S. L. (2007). Turnover Number and Turnover Frequency in the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]

- Context: Establishes the superiority of bulky, electron-rich ligands (SPhos, XPhos) in accelerating the catalytic cycle to prevent side reactions.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[3][5][6][7] Angewandte Chemie International Edition. [Link]

- Context: Discusses the use of P(t-Bu)

-

Navarro, O., et al. (2004).[7] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[7] Journal of Organic Chemistry.[7] [Link]

- Context: detailed mechanism of dehalogenation via hydride sources in Pd c

- Context: General troubleshooting steps for solvent and base selection in halo-arene couplings.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 3. jmcct.com [jmcct.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. figshare.utas.edu.au [figshare.utas.edu.au]

- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

Technical Support Center: Handling Moisture Sensitivity in 2-Chloro-3-fluoro-4-iodobenzonitrile Chemistry

Version: 2.1 | Last Updated: February 2026 Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Silent Killer" in Orthogonal Chemistry

2-Chloro-3-fluoro-4-iodobenzonitrile is a high-value scaffold because it offers orthogonal reactivity :

-

Iodine (C4): Highly reactive for metal-halogen exchange or Pd-coupling.[2]

-

Fluorine (C3): Activates the ring for

(nucleophilic aromatic substitution) but is also a leaving group.[2] -

Chlorine (C2): Provides steric bulk and metabolic stability; generally stable.[2]

-

Nitrile (C1): Precursor to amines/acids but susceptible to hydrolysis.[2][3]

The Moisture Problem: While the solid starting material is relatively stable, the reagents required to activate the Iodine (e.g., i-PrMgCl[1]·LiCl, n-BuLi) are hyper-sensitive to moisture.[1][2] Water does not just lower yield; it alters the chemical pathway , leading to "dead-end" byproducts (protonation) or benzyne formation (elimination) that are difficult to separate.[2]

Pre-Reaction Handling: Storage & Preparation[2][4]

Moisture Sensitivity Profile

| Component | Sensitivity Level | Failure Mode |

| Solid Substrate | Low/Medium | Slow hydrolysis to amide (2-chloro-3-fluoro-4-iodobenzamide) if stored in humid air.[1] |

| Exchange Reagent ( | Critical | Immediate quenching to Propane + HOMgCl.[2] Reagent becomes inactive.[2] |

| Intermediate (Aryl-Mg species) | Critical | Protonation: Water acts as an acid, replacing I with H. Result: 2-Chloro-3-fluorobenzonitrile.[1][2] |

Protocol 1: Drying the Starting Material

Never assume the commercial solid is anhydrous.[2] Trace water (even 0.5 equiv) will quench 0.5 equiv of your Grignard reagent, leading to incomplete conversion.[2]

-

Vacuum Drying: Place the solid in a vacuum oven at 40°C (do not exceed 60°C to avoid sublimation or nitrile hydrolysis) for 12 hours over

. -

Azeotropic Drying (Preferred for Scale-up):

The Critical Workflow: Metal-Halogen Exchange

The most common application for this molecule is selectively exchanging the Iodine for a Magnesium/Lithium species to react with an electrophile (aldehyde, ketone, etc.).[1][2]

Why Turbo-Grignard?

Using n-BuLi is risky because the Fluorine at C3 makes the H at C2 (if de-chlorinated) or the Iodine itself prone to elimination, forming a benzyne intermediate.[2] The "Turbo-Grignard" (

Diagram 1: Reaction Pathways & Moisture Failure Modes

This diagram illustrates the "Happy Path" (Product) versus the "Failure Path" (Moisture).[2]

Caption: The "Protonation Trap": Moisture immediately quenches the active Aryl-Mg species, replacing the Iodine with a Hydrogen atom.[2] This byproduct is chemically dead and difficult to separate.[2]

Troubleshooting Guide & FAQs

Q1: I see a new peak in LCMS with Mass [M-126]. What happened?

Diagnosis: You have formed the des-iodo product (2-chloro-3-fluorobenzonitrile).[1] Cause: Moisture entered the system after the exchange but before the electrophile quench. Explanation: The Iodine (Mass ~127) was successfully exchanged for Mg, but the resulting anion grabbed a proton (Mass 1) from water instead of reacting with your electrophile.[2] Fix:

-

Check the water content of your THF (must be <50 ppm).[2]

-

Ensure the electrophile itself is dry (many aldehydes are hygroscopic).[2]

Q2: My reaction stalled at 50% conversion. Adding more Grignard didn't help.

Diagnosis: Reagent destruction.

Cause: Your starting material or solvent was wet initially.[2][5]

Explanation: The first equivalents of

Q3: I see a peak at 1680 cm⁻¹ in IR, and the nitrile peak (2230 cm⁻¹) is weak.

Diagnosis: Nitrile Hydrolysis.[2][3][5][6][7]

Cause: Basic hydrolysis during workup or storage.[2]

Explanation: If the reaction mixture is quenched with strong aqueous base (NaOH) and allowed to warm up, the nitrile hydrolyzes to the primary amide.[2]

Fix: Quench with saturated

Decision Tree: Troubleshooting Low Yields

Caption: Systematic diagnosis of reaction failure based on crude impurity profile.

Validated Experimental Protocol

Standard Operating Procedure for Turbo-Grignard Exchange on 2-Chloro-3-fluoro-4-iodobenzonitrile.

Reagents:

-

Substrate: 1.0 equiv (Dry)[2]

- -PrMgCl[1]·LiCl (Turbo Grignard): 1.1 - 1.2 equiv (Titrated)

-

Solvent: Anhydrous THF (KF < 50 ppm)[2]

Steps:

-

Setup: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).[2]

-

Dissolution: Add the dried substrate and THF. Cool to -20°C .

-

Note: Unlike simple aryl iodides, this poly-halogenated species does not require -78°C if using Turbo-Grignard, but -20°C improves selectivity over the Chlorine/Fluorine groups.[1]

-

-

Exchange: Add

-PrMgCl[2]·LiCl dropwise over 5 minutes.-

Observation: A color change (often yellow to dark orange) indicates formation of the aryl-magnesium species.[2]

-

-

Incubation: Stir at -20°C for 30-60 minutes.

-

Electrophile Addition: Add the electrophile (dissolved in dry THF) slowly.

-

Quench: Pour into cold sat.

.[2]

References

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1][2] Angewandte Chemie International Edition, 2006, 45(18), 2958–2972.[1][2] (Foundational work on Turbo-Grignard selectivity).[2]

-

Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (Standard protocols for Schlenk lines).

-

Bao, H., et al. "Synthesis of Functionalized Benzonitriles via Metal-Halogen Exchange."[1][2] Journal of Organic Chemistry, 2018.[1][2] (Context on nitrile stability during exchange).

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Purification and drying of nitriles).

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. scribd.com [scribd.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 7. semanticscholar.org [semanticscholar.org]

Validation & Comparative

Technical Comparison: Chemoselectivity and Functionalization of Polyhalogenated Benzonitriles

This technical guide provides an in-depth comparison of 2-Chloro-3-fluoro-4-iodobenzonitrile versus its brominated analogs, focusing on chemoselectivity, orthogonal functionalization, and experimental workflows.

Subject: 2-Chloro-3-fluoro-4-iodobenzonitrile (CAS: 1114547-55-5) vs. Bromobenzonitrile Analogs Content Type: Advanced Application Guide

Executive Summary

2-Chloro-3-fluoro-4-iodobenzonitrile represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . Unlike its bromo-analogs, this molecule offers three distinct chemical handles—an iodide, a chloride, and a fluoride—that can be activated sequentially under specific conditions.

While bromobenzonitrile analogs are often cost-effective alternatives, they lack the high-fidelity chemoselectivity required for complex multi-step syntheses. The iodo-variant allows for mild, selective C-4 functionalization (via metal-catalyzed cross-coupling or metal-halogen exchange) without disturbing the C-2 or C-3 sites, a feat often difficult with bromo-analogs due to competing reactivity profiles.

Structural Analysis & Electronic Properties

The reactivity of this scaffold is governed by the interplay of the electron-withdrawing nitrile (CN) group and the halogen substitution pattern.

| Feature | 2-Chloro-3-fluoro-4-iodobenzonitrile | Bromobenzonitrile Analog (e.g., 4-Br) | Impact on Reactivity |

| C-4 Bond Energy | Weak (C–I) (~57 kcal/mol) | Moderate (C–Br) (~68 kcal/mol) | C–I undergoes oxidative addition with Pd(0) significantly faster, enabling coupling at lower temperatures. |

| C-2 Activation | High (Ortho to CN) | High (Ortho to CN) | The C-2 position is the primary site for Nucleophilic Aromatic Substitution (SNAr). |

| C-3 Activation | Low (Meta to CN) | Low (Meta to CN) | The C-3 Fluorine is electronically deactivated regarding SNAr but directs ortho-lithiation if C-4 is blocked. |

| Chemoselectivity | High (I >> Cl > F) | Moderate (Br ≥ Cl) | The reactivity gap between I and Cl is large; the gap between Br and Cl is narrower, leading to potential side reactions. |

Electronic Activation Map

-

Nitrile (CN): Strongly activates C-2 and C-4 for nucleophilic attack (SNAr).

-

C-4 Iodide: Excellent handle for Pd-catalyzed coupling and Metal-Halogen Exchange (I/Li or I/Mg).

-

C-2 Chloride: Prime site for SNAr displacement by amines/alkoxides due to ortho-CN activation.

-

C-3 Fluorine: Generally stable, utilized for specific fluorine-binding interactions or late-stage activation.

Reactivity Profiles & Experimental Data

Profile A: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)